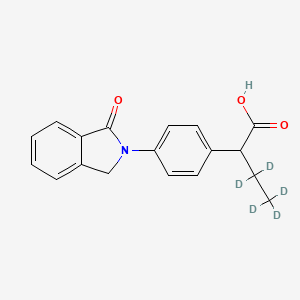
Nenocorilant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nenocorilant, also known as Relacorilant, is an orally active glucocorticoid receptor antagonist. It has a high affinity for the glucocorticoid receptor with a dissociation constant (Ki) of 0.15 nanomolar. This compound is primarily used in scientific research for its potential to promote apoptosis (programmed cell death) and enhance the efficacy of cytotoxic drugs in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: Nenocorilant is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrazolo[3,4-g]isoquinoline core.
- Introduction of the sulfonyl group via sulfonylation.
- Addition of the trifluoromethyl group through a nucleophilic substitution reaction.
- Final purification steps to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: Nenocorilant undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学研究应用
Nenocorilant has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its role in promoting apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions like Cushing syndrome and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用机制
Nenocorilant exerts its effects by antagonizing the glucocorticoid receptor. This prevents the receptor from binding to cortisol, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation. The compound specifically targets the glucocorticoid receptor without affecting the progesterone receptor, making it a selective modulator .
相似化合物的比较
Mifepristone: Another glucocorticoid receptor antagonist but also affects the progesterone receptor.
Dexamethasone: A glucocorticoid receptor agonist used for its anti-inflammatory properties.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Nenocorilant: this compound is unique due to its high selectivity for the glucocorticoid receptor and its ability to enhance the efficacy of cytotoxic drugs. Unlike other compounds, it does not affect the progesterone receptor, reducing the risk of side effects associated with non-selective antagonists .
属性
CAS 编号 |
1496509-78-4 |
|---|---|
分子式 |
C26H21F4N7O3S |
分子量 |
587.6 g/mol |
IUPAC 名称 |
[(4aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1 |
InChI 键 |
PZIQQHVUAHTSJN-VWLOTQADSA-N |
手性 SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
规范 SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






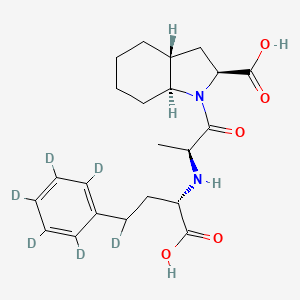

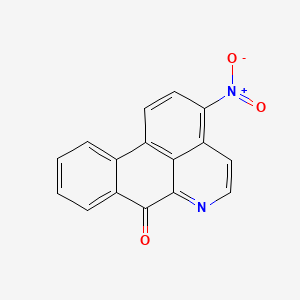
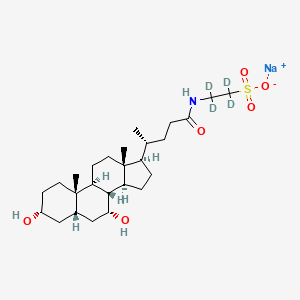


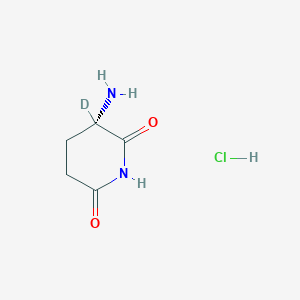
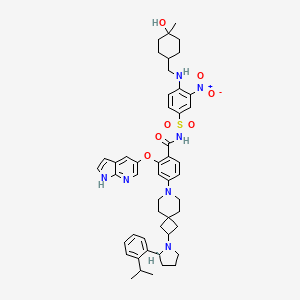
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
